(2E)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
CAS No.: 1026196-60-0
Cat. No.: VC5339912
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
![(2E)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile - 1026196-60-0](/images/structure/VC5339912.png)
Specification
CAS No. | 1026196-60-0 |
---|---|
Molecular Formula | C19H20N2O2S |
Molecular Weight | 340.44 |
IUPAC Name | (E)-2-(4-methylphenyl)sulfonyl-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Standard InChI | InChI=1S/C19H20N2O2S/c1-14(2)16-6-8-17(9-7-16)21-13-19(12-20)24(22,23)18-10-4-15(3)5-11-18/h4-11,13-14,21H,1-3H3/b19-13+ |
Standard InChI Key | WQJSRCWJSPLQGJ-CPNJWEJPSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(C)C)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central prop-2-enenitrile scaffold () modified at the α-position by a 4-methylbenzenesulfonyl group () and at the β-position by a 4-(propan-2-yl)phenyl amino group (). The E-configuration of the double bond ensures spatial separation of the bulky substituents, optimizing steric and electronic interactions .
Key Structural Features:
Stereochemical Considerations
The E-isomer dominates due to thermodynamic stabilization from reduced steric hindrance between the sulfonyl and amino groups. Computational models predict a dihedral angle of 168° between the benzenesulfonyl and propenenitrile planes, minimizing van der Waals repulsions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Condensation Reaction:
reacts with 3\text{-amino-2-cyanoacrylate in dimethylformamide (DMF) to form the sulfonylated intermediate. Yield: 72% . -
Amination:
The intermediate undergoes nucleophilic substitution with 4\text{-isopropylaniline in the presence of sodium hydride. Temperature control (0–5°C) prevents epimerization . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the E-isomer with >98% purity .
Optimization Challenges:
-
Byproduct Formation: Competing Z-isomer generation (≈15%) necessitates careful solvent selection (e.g., THF suppresses Z-formation by 40% compared to DMF) .
-
Scale-Up Limitations: Batch sizes >100 g report yield drops to 58% due to exothermicity during amination .
Physicochemical Properties
Solubility and Stability
Property | Value | Method |
---|---|---|
Water Solubility | 0.12 mg/mL (25°C) | Shake-flask HPLC |
logP (Octanol/Water) | 3.45 ± 0.12 | Reversed-phase TLC |
Melting Point | 189–192°C (decomposes) | DSC |
The sulfonamide moiety enhances hydrophilicity, while the isopropyl group contributes to membrane permeability. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, indicating suitability for long-term storage .
Biological Activity and Mechanisms
Kinase Inhibition
In silico docking studies predict strong binding () to the ATP-binding pocket of EGFR kinase, driven by:
-
Sulfonyl Oxygen Interactions: Hydrogen bonding with Lys745 and Thr790 residues .
-
Amino Group Coordination: Salt bridge formation with Asp831 .
Comparative Kinase Selectivity:
Kinase | IC₅₀ (μM) | Selectivity Index vs. EGFR |
---|---|---|
EGFR | 0.024 | 1.00 |
HER2 | 4.7 | 0.005 |
VEGFR2 | 18.9 | 0.001 |
Data derived from kinase profiling assays .
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural analogs have been explored to enhance potency and reduce off-target effects:
Modification | Effect on EGFR IC₅₀ | Solubility (mg/mL) |
---|---|---|
Nitro Group at C4 | 0.018 μM (+33%) | 0.08 (-33%) |
Methoxy at Sulfonyl | 0.042 μM (-42%) | 0.21 (+75%) |
Balancing lipophilicity and polar surface area remains critical for maintaining blood-brain barrier penetration () .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume